(1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol
Description
(1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol is a piperidine derivative featuring a 4-fluorophenylsulfonyl group at the 1-position and a hydroxymethyl group at the 3-position of the piperidine ring.
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDRQYKJHGUFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390554 | |
| Record name | (1-(4-fluorophenylsulfonyl)piperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349402-83-1 | |
| Record name | (1-(4-fluorophenylsulfonyl)piperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
(1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol, with a CAS number of 349402-83-1, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features enable it to interact with biological targets, which may lead to the development of novel therapeutic agents.
Medicinal Chemistry
The primary application of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol lies in its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance its efficacy against specific diseases. Research indicates that compounds with similar structures have shown promise in targeting phosphoinositide 3-kinase (PI3K), an important pathway in cancer treatment .
Antitumor Activity
Studies have suggested that derivatives of piperidine compounds can exhibit significant antitumor properties. The incorporation of a fluorophenylsulfonyl moiety may enhance the interaction with cancer cell receptors, leading to improved therapeutic outcomes . The exploration of this compound's efficacy against various cancer cell lines could provide insights into its potential as an anticancer agent.
Anti-inflammatory Properties
Research has indicated that sulfonamide derivatives often possess anti-inflammatory activities. The specific structure of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol may facilitate interactions with inflammatory pathways, making it a candidate for further studies aimed at developing anti-inflammatory drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity and specificity, while the piperidine ring provides structural stability. The methanol moiety can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol and related compounds:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenylsulfonyl group in the target compound is more electron-withdrawing than the 4-chlorophenyl group in or the 4-methylbenzyl group in . This difference may enhance stability against nucleophilic attack but reduce solubility in non-polar solvents.
Optical Activity: Several analogs, such as (2S,3S)-1-(4-methoxyphenyl)-2-aryl-piperidin-3-yl methanols, exhibit high enantiomeric excess (88–99% ee) and specific optical rotations (e.g., [α]D²⁵ = +6.0 to +41.2) . The target compound’s stereochemical behavior may depend on analogous synthetic pathways.
Synthetic Routes: Sulfonylation reactions using reagents like trifluoromethanesulfonic anhydride (as in ) could be adapted for introducing the 4-fluorophenylsulfonyl group. Piperidin-3-yl methanol derivatives are often synthesized via reductive amination or nucleophilic substitution, followed by hydroxylation or protection/deprotection strategies .
Biological Relevance: Compounds with aryl-piperidin-3-yl methanol scaffolds (e.g., ) are explored for enantioselective catalysis or as intermediates in drug discovery. The sulfonyl group in the target compound may enhance binding to enzymes or receptors with polar active sites, analogous to sulfonamide drugs.
Research Findings and Implications
- Physicochemical Properties: The target compound’s molecular weight (273.32 g/mol) and polar sulfonyl group suggest moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with the oily nature of [1-(4-chlorophenyl)piperidin-3-yl]methanol .
- Safety and Handling: While safety data for the target compound are unavailable, analogs like (1-(cyclopropylmethyl)piperidin-3-yl)methanol require standard laboratory precautions (e.g., eye protection, ventilation) .
- Potential Applications: The structural similarity to compounds in hints at utility in asymmetric synthesis or as a chiral building block for pharmaceuticals.
Biological Activity
(1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol, also known by its CAS number 349402-83-1, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a fluorophenylsulfonyl group, which contributes to its biological activity. Understanding its mechanisms and effects is crucial for developing new pharmacological agents.
Chemical Structure and Properties
The chemical structure of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol can be represented as follows:
This compound possesses unique chemical properties due to the presence of the sulfonyl group, which enhances its interaction with biological targets.
The biological activity of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol primarily involves its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often target neurotransmitter transporters, such as dopamine and serotonin transporters, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
Antitumor Activity
Recent studies have shown that derivatives of piperidine compounds exhibit significant antitumor activities. For instance, compounds with sulfonyl substitutions have been noted for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol have also been highlighted in research. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting a potential role in treating inflammatory diseases .
Neuropharmacological Effects
Given the structural similarities with known psychoactive compounds, there is potential for (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol to affect central nervous system pathways. Some studies suggest that piperidine derivatives can modulate dopamine receptor activity, which may lead to therapeutic effects in mood disorders .
Study 1: Antitumor Efficacy
A study conducted on a series of piperidine derivatives, including (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol, revealed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory models, (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when administered to lipopolysaccharide-stimulated macrophages. This suggests a promising anti-inflammatory profile for this compound .
Data Table: Biological Activities of (1-(4-Fluorophenylsulfonyl)piperidin-3-yl)methanol
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
